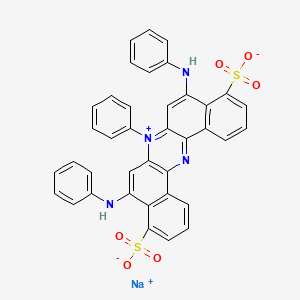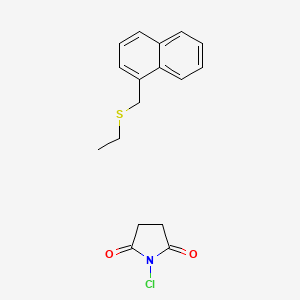
1-Chloropyrrolidine-2,5-dione;1-(ethylsulfanylmethyl)naphthalene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Chloropyrrolidine-2,5-dione: and 1-(ethylsulfanylmethyl)naphthalene 1-(ethylsulfanylmethyl)naphthalene
Preparation Methods
1-Chloropyrrolidine-2,5-dione: is synthesized from succinimide by treatment with chlorine sources such as sodium hypochlorite (bleach) or t-butylhypochlorite . The reaction typically involves the following steps:
- Dissolve succinimide in an appropriate solvent (e.g., water or acetone).
- Add the chlorine source slowly while maintaining the reaction temperature.
- Isolate the product by filtration and recrystallization.
1-(ethylsulfanylmethyl)naphthalene: can be synthesized through a multi-step process involving the introduction of the ethylsulfanylmethyl group onto the naphthalene ring. The general steps include:
- Naphthalene is first brominated to form 1-bromonaphthalene.
- The brominated compound is then reacted with ethylthiol in the presence of a base to form the desired product.
Chemical Reactions Analysis
1-Chloropyrrolidine-2,5-dione: undergoes various types of chemical reactions, including:
Chlorination: It acts as a chlorinating agent, transferring chlorine to substrates such as alkenes and aromatic compounds.
Oxidation: It can oxidize primary and secondary alcohols to aldehydes and ketones, respectively.
Common reagents and conditions used in these reactions include:
- Solvents like acetone or dichloromethane.
- Mild temperatures to prevent decomposition.
Major products formed from these reactions include chlorinated organic compounds and oxidized alcohols.
1-(ethylsulfanylmethyl)naphthalene: can undergo:
Substitution reactions: The ethylsulfanylmethyl group can be substituted with other functional groups under appropriate conditions.
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Scientific Research Applications
1-Chloropyrrolidine-2,5-dione: has several scientific research applications:
Organic synthesis: Used as a chlorinating agent and mild oxidant in various organic reactions.
Pharmaceuticals: Serves as an intermediate in the synthesis of antibiotics and other pharmaceutical compounds.
Rubber industry: Used in the preparation of rubber additives.
1-(ethylsulfanylmethyl)naphthalene: is used in:
Material science:
Chemical research: Studied for its reactivity and potential use in synthesizing complex organic molecules.
Mechanism of Action
1-Chloropyrrolidine-2,5-dione: exerts its effects through the release of chlorine atoms, which can react with various substrates. The N–Cl bond is highly reactive, making it an effective chlorinating agent . The compound can also act as a mild oxidant by transferring oxygen atoms to substrates.
1-(ethylsulfanylmethyl)naphthalene: interacts with molecular targets through its ethylsulfanylmethyl group, which can undergo various chemical transformations
Comparison with Similar Compounds
1-Chloropyrrolidine-2,5-dione: is similar to other N-halosuccinimides, such as N-bromosuccinimide and N-iodosuccinimide . These compounds share similar structures and reactivity patterns but differ in their halogen atoms, which influence their reactivity and applications.
1-(ethylsulfanylmethyl)naphthalene: can be compared to other naphthalene derivatives with different substituents. The presence of the ethylsulfanylmethyl group imparts unique properties, making it distinct from other naphthalene compounds.
Properties
CAS No. |
65824-54-6 |
|---|---|
Molecular Formula |
C17H18ClNO2S |
Molecular Weight |
335.8 g/mol |
IUPAC Name |
1-chloropyrrolidine-2,5-dione;1-(ethylsulfanylmethyl)naphthalene |
InChI |
InChI=1S/C13H14S.C4H4ClNO2/c1-2-14-10-12-8-5-7-11-6-3-4-9-13(11)12;5-6-3(7)1-2-4(6)8/h3-9H,2,10H2,1H3;1-2H2 |
InChI Key |
IGWHEGKUSABFOA-UHFFFAOYSA-N |
Canonical SMILES |
CCSCC1=CC=CC2=CC=CC=C21.C1CC(=O)N(C1=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


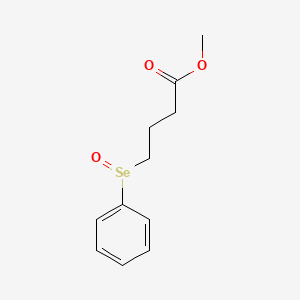
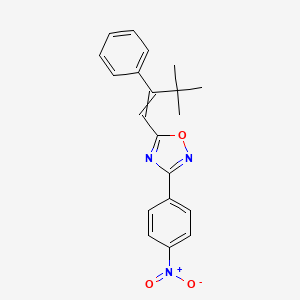
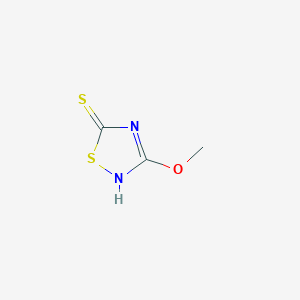


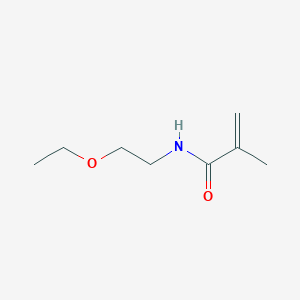
![Ethyl 4-cyclopentylidene-4-[(trimethylsilyl)oxy]butanoate](/img/structure/B14477507.png)

![1,4-Dioxaspiro[4.5]dec-7-ene, 7,9,9-trimethyl-](/img/structure/B14477520.png)

![9,10-Anthracenedione, 1,5-bis[[1-(2-hydroxyethyl)-1H-1,2,4-triazol-3-yl]thio]-](/img/structure/B14477530.png)
![[Bis(4-aminophenyl)methyl]phosphanone](/img/structure/B14477533.png)
